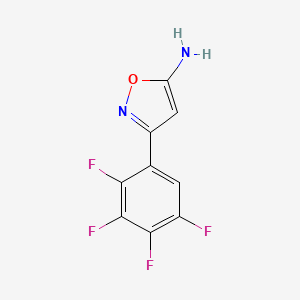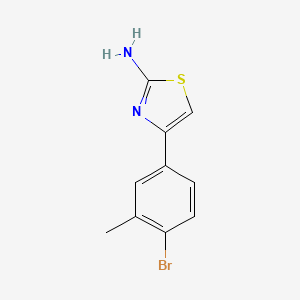
(R)-1-Cyclohexyl-2,2-difluoroethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Cyclohexyl-2,2-difluoroethan-1-amine is an organic compound characterized by a cyclohexyl group attached to a difluoroethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cyclohexyl-2,2-difluoroethan-1-amine typically involves the reaction of cyclohexylamine with a difluoroethane derivative under controlled conditions. One common method includes the use of difluoroethanol as a starting material, which undergoes a substitution reaction with cyclohexylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, pressure regulation, and the use of high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Cyclohexyl-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The difluoroethane moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl difluoroethanone, while substitution reactions can produce a variety of substituted amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-Cyclohexyl-2,2-difluoroethan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluoroethane moiety is particularly useful in tracing biochemical reactions.
Medicine
In medicine, ®-1-Cyclohexyl-2,2-difluoroethan-1-amine is investigated for its potential therapeutic properties. It may serve as a precursor for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism by which ®-1-Cyclohexyl-2,2-difluoroethan-1-amine exerts its effects involves interactions with specific molecular targets. The difluoroethane moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclohexyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclohexyl-2,2-difluoroethanol: Similar in structure but with a hydroxyl group instead of an amine.
Cyclohexylamine: Lacks the difluoroethane moiety, making it less reactive in certain chemical reactions.
2,2-Difluoroethanamine: Contains the difluoroethane moiety but lacks the cyclohexyl group.
Uniqueness
®-1-Cyclohexyl-2,2-difluoroethan-1-amine is unique due to the combination of the cyclohexyl and difluoroethane groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H15F2N |
|---|---|
Poids moléculaire |
163.21 g/mol |
Nom IUPAC |
(1R)-1-cyclohexyl-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H15F2N/c9-8(10)7(11)6-4-2-1-3-5-6/h6-8H,1-5,11H2/t7-/m1/s1 |
Clé InChI |
XRIRCGSSMZLASD-SSDOTTSWSA-N |
SMILES isomérique |
C1CCC(CC1)[C@H](C(F)F)N |
SMILES canonique |
C1CCC(CC1)C(C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-[(2-bromopyrimidin-5-yl)oxy]acetate](/img/structure/B13544948.png)
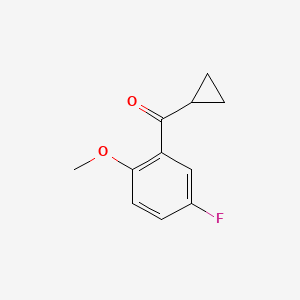
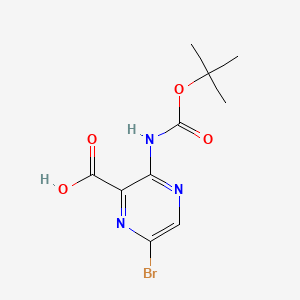
![rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13544970.png)
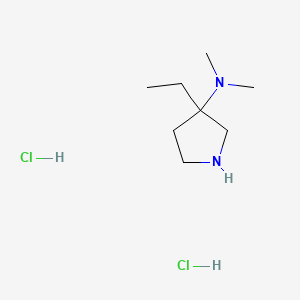
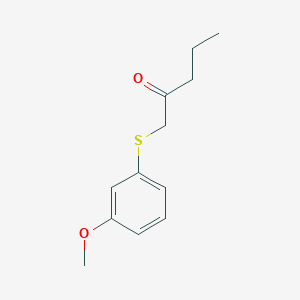
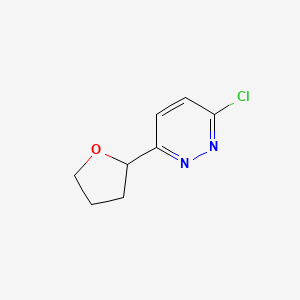
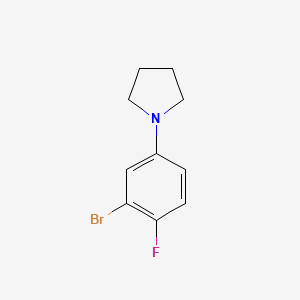
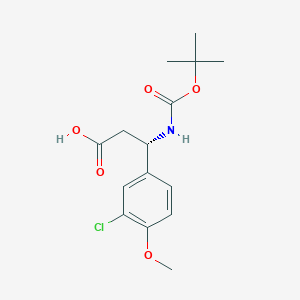
![3-[3-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid](/img/structure/B13545015.png)
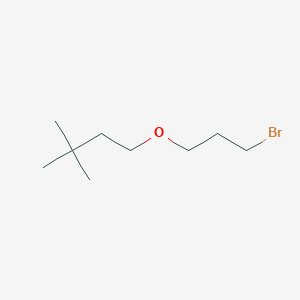
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid](/img/structure/B13545022.png)
